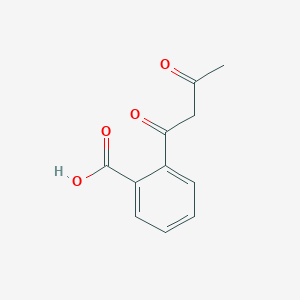
Benzoic acid, 2-(1,3-dioxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(1,3-dioxobutyl)-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 1,3-dioxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzoic acid, 2-(1,3-dioxobutyl)- typically begins with benzoic acid and a suitable dioxobutyl precursor.
Reaction Conditions: The reaction involves the formation of a carbon-carbon bond between the benzoic acid and the dioxobutyl group. This can be achieved through various methods, including Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Catalysts and Solvents: Common catalysts used in these reactions include Lewis acids such as aluminum chloride or ferric chloride. Solvents like dichloromethane or chloroform are often employed to facilitate the reaction.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of benzoic acid, 2-(1,3-dioxobutyl)- may involve continuous flow reactors to ensure efficient and consistent production.
Purification: The product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 2-(1,3-dioxobutyl)- can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups in the dioxobutyl moiety to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and quinones.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine:
Pharmaceutical Research: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry:
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, 2-(1,3-dioxobutyl)- may act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound can bind to certain receptors, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Benzoic Acid Derivatives: Compounds such as 4-[(1,3-dioxobutyl)amino]benzoic acid share structural similarities with benzoic acid, 2-(1,3-dioxobutyl)-.
Aromatic Carboxylic Acids: Other aromatic carboxylic acids, like salicylic acid and phthalic acid, have comparable chemical properties.
Uniqueness:
Unique Substitution Pattern: The presence of the 1,3-dioxobutyl group distinguishes benzoic acid, 2-(1,3-dioxobutyl)- from other benzoic acid derivatives, imparting unique chemical and physical properties.
Specific Applications: The compound’s unique structure makes it suitable for specific applications in research and industry that other similar compounds may not fulfill.
Properties
CAS No. |
50454-26-7 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(3-oxobutanoyl)benzoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
BKBTWHBKJAQJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















